molecular formula C20H21N3O4S B12206975 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12206975
M. Wt: 399.5 g/mol
InChI Key: IFSNJMRDKPTMKK-UHFFFAOYSA-N
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Description

This compound (molecular formula C₂₀H₁₉N₃O₅S, average mass 413.448 g/mol) features a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-4-13-5-8-15(9-6-13)21-18(24)12-28-20-23-22-19(27-20)14-7-10-16(25-2)17(11-14)26-3/h5-11H,4,12H2,1-3H3,(H,21,24)

InChI Key

IFSNJMRDKPTMKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzaldehyde and thiosemicarbazide, which undergo cyclization to form the 1,3,4-oxadiazole ring. Subsequent reactions involve the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

Anticancer Activity

Research has identified oxadiazole derivatives as potential anticancer agents. A study synthesized various 1,3,4-oxadiazole analogs and screened them for anticancer activity against multiple cancer cell lines including leukemia, melanoma, and breast cancer. The compound featuring the 3,4-dimethoxyphenyl group exhibited promising results:

  • Activity : The compound showed a growth inhibition percentage of 61.19% against renal cancer (UO-31) and 76.82% against breast cancer (MCF) cell lines .

Antibacterial and Antifungal Properties

The compound's antibacterial and antifungal activities have also been evaluated. In vitro studies indicated that:

  • Antibacterial Activity : Among the tested compounds, those with similar structures demonstrated significant antibacterial effects comparable to standard drugs like ciprofloxacin. The minimum inhibitory concentration (MIC) ranged from 4 to 8 μg/mL.
  • Antifungal Activity : The compound showed notable antifungal activity with an MIC of 4 μg/mL, although it was less effective than fluconazole .

Case Study 1: Anticancer Screening

A comprehensive screening of a series of oxadiazole derivatives led to the identification of several candidates with significant anticancer properties. The study utilized the National Cancer Institute (NCI) protocols to assess the efficacy against various cancer types.

Compound IDCell Line TestedGrowth Inhibition (%)
4aUO-31 (Renal)61.19
4gMCF (Breast)76.82

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings highlighted the effectiveness of certain oxadiazole derivatives in inhibiting bacterial growth.

Compound IDBacterial StrainMIC (μg/mL)
4eE. coli8
4gS. aureus4

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide (Gul et al., 2013):

    • Key Difference : Replaces the 3,4-dimethoxyphenyl group with a 4-nitrophenyl substituent.
    • Impact : The nitro group is strongly electron-withdrawing, reducing solubility compared to methoxy groups. Pharmacological evaluations of this derivative showed moderate antimicrobial activity, suggesting that electron-deficient oxadiazoles may favor interactions with bacterial enzymes .
    • Molecular Formula : C₁₆H₁₃N₅O₄S (mass: 371.37 g/mol).
  • 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(methylcarbamoyl)acetamide ():

    • Key Difference : Features a 4-chlorophenyl group instead of 3,4-dimethoxyphenyl.
    • Impact : Chlorine’s electronegativity may enhance stability but reduce metabolic flexibility. Chlorinated analogs are often prioritized in drug design for improved resistance to oxidation .

Variations in the Acetamide Substituent

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

    • Key Difference : Replaces the 4-ethylphenyl group with a chloro-nitrobenzene system.
    • Impact : The nitro and chloro groups create a sterically hindered, electron-poor aromatic ring, which may reduce bioavailability but enhance binding to hydrophobic enzyme pockets .
  • 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (): Key Difference: Substitutes the oxadiazole with a thiadiazole ring and uses a trimethylphenyl acetamide. Impact: Thiadiazoles (with sulfur replacing oxygen in the ring) exhibit greater metabolic stability but lower solubility.

Physicochemical Properties

  • Solubility : The 3,4-dimethoxy substitution likely enhances solubility in polar solvents compared to chloro or nitro analogs .
  • Metabolic Stability : Thiadiazole-based analogs (e.g., ) may exhibit slower hepatic clearance due to sulfur’s resistance to cytochrome P450 oxidation .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole ring : Known for its pharmacological properties.
  • Sulfanyl group : May enhance biological interactions.
  • Ethylphenyl acetamide moiety : Contributes to hydrophobic interactions with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific proteins and enzymes through:

  • Hydrogen bonding : The amide linkage allows for strong interactions with active sites of enzymes.
  • π-π stacking interactions : The aromatic rings can engage in stacking interactions with other aromatic residues in proteins, influencing their activity.

Antioxidant Activity

Research indicates that compounds with oxadiazole rings often exhibit antioxidant properties. The presence of the dimethoxyphenyl group may enhance this effect through electron donation capabilities.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of oxadiazole exhibit anti-inflammatory effects by inhibiting the TNFα signaling pathway. This compound may similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Recent findings indicate that related compounds have shown antimicrobial properties against various bacterial strains. The sulfanyl group may play a critical role in enhancing membrane permeability, thereby increasing the efficacy against pathogens.

Case Studies and Research Findings

  • Inhibition of TNFα Signaling
    • A study highlighted that oxadiazole derivatives can inhibit TNFα-mediated pathways effectively. The compound's structural similarity to known inhibitors suggests it may exert similar effects .
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The sulfanyl and oxadiazole functionalities were essential for this activity .
  • Antioxidant Potential
    • A comparative study showed that compounds with similar structures displayed varying degrees of antioxidant capacity, suggesting potential for use in oxidative stress-related conditions .

Data Tables

Biological ActivityMechanismReference
AntioxidantElectron donation
Anti-inflammatoryTNFα inhibition
AntimicrobialMembrane disruption

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